Gamcemetinib

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Il est actuellement en cours de développement pour le traitement de diverses maladies inflammatoires et troubles auto-immuns, y compris la spondylarthrite ankylosante, le psoriasis et le psoriasis . Gamcemetinib interagit avec l'atome de soufre de la cystéine 140 dans le site de liaison de l'ATP de MK2, ce qui en fait une alternative prometteuse aux inhibiteurs directs de p38 .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Gamcemetinib est synthétisé par un mécanisme de substitution aromatique nucléophile (SNAr). La synthèse implique la réaction d'une chloropyrimidine avec le soufre de la cystéine 140 dans le site de liaison de l'ATP de MK2 . Les conditions de réaction incluent généralement l'utilisation de la phosphorylation de la protéine de choc thermique 27 (HSP27) dans les cellules monocytaires THP-27 activées par le lipopolysaccharide (LPS) .

Méthodes de Production Industrielle : La production industrielle de this compound implique une synthèse à grande échelle utilisant le même mécanisme SNAr. Le processus est optimisé pour un rendement et une pureté élevés, garantissant que le composé répond aux normes requises pour les applications pharmaceutiques .

Analyse Des Réactions Chimiques

Types de Réactions : Gamcemetinib subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former divers métabolites oxydatifs.

Réduction : Le composé peut également subir des réactions de réduction, conduisant à la formation de métabolites réduits.

Substitution : this compound peut participer à des réactions de substitution, en particulier des réactions de substitution aromatique nucléophile (SNAr).

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Les réactions SNAr impliquent généralement des nucléophiles tels que les thiols et les amines.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent divers métabolites oxydatifs et réducteurs, ainsi que des dérivés substitués de this compound .

4. Applications de la Recherche Scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

5. Mécanisme d'Action

This compound exerce ses effets en se liant de manière covalente à l'atome de soufre de la cystéine 140 dans le site de liaison de l'ATP de MK2. Cette liaison inhibe l'activité de MK2, entraînant une réduction de la phosphorylation de la protéine de choc thermique 27 (HSP27) et une inhibition subséquente de la production de cytokines pro-inflammatoires . Le composé accélère également la dégradation de l'ARNm des cytokines inflammatoires dans les macrophages stimulés par les lipopolysaccharides .

Composés Similaires :

Inhibiteurs directs de p38 : Ces composés inhibent la voie MAPK p38 mais sont souvent confrontés à des problèmes de tachyphylaxie.

Autres inhibiteurs de MK2 : Des composés tels que CC-90001 et CC-90002 ciblent également MK2 mais peuvent avoir des mécanismes de liaison et des profils d'efficacité différents.

Unicité de this compound : Le mécanisme de liaison covalente unique de this compound à la cystéine 140 dans le site de liaison de l'ATP de MK2 le distingue des autres inhibiteurs. Ce mécanisme fournit une inhibition soutenue de la production de cytokines pro-inflammatoires et réduit le potentiel de tachyphylaxie, ce qui en fait un candidat prometteur pour le traitement des maladies inflammatoires .

Applications De Recherche Scientifique

Gamcemetinib has a wide range of scientific research applications, including:

Mécanisme D'action

Gamcemetinib exerts its effects by covalently binding to the sulfur atom of cysteine 140 in the ATP binding site of MK2. This binding inhibits the activity of MK2, leading to a reduction in the phosphorylation of heat shock protein 27 (HSP27) and subsequent inhibition of pro-inflammatory cytokine production . The compound also accelerates the decay of inflammatory cytokine mRNA in lipopolysaccharide-stimulated macrophages .

Comparaison Avec Des Composés Similaires

Direct p38 Inhibitors: These compounds inhibit the p38 MAPK pathway but often face issues with tachyphylaxis.

Other MK2 Inhibitors: Compounds such as CC-90001 and CC-90002 also target MK2 but may have different binding mechanisms and efficacy profiles.

Uniqueness of Gamcemetinib: this compound’s unique covalent binding mechanism to cysteine 140 in the ATP binding site of MK2 sets it apart from other inhibitors. This mechanism provides sustained inhibition of pro-inflammatory cytokine production and reduces the potential for tachyphylaxis, making it a promising candidate for the treatment of inflammatory diseases .

Propriétés

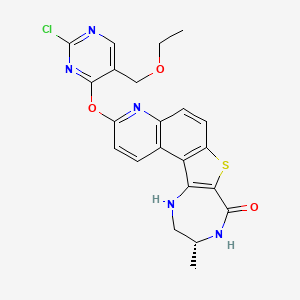

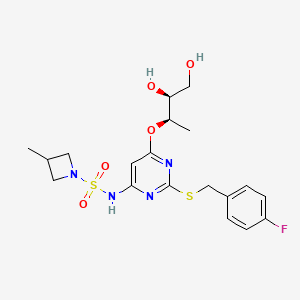

Numéro CAS |

1887069-10-4 |

|---|---|

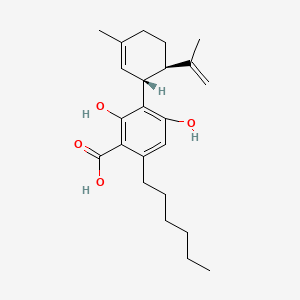

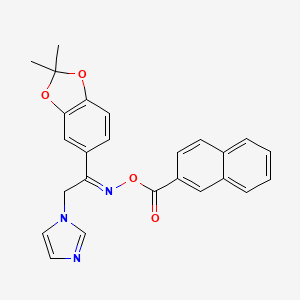

Formule moléculaire |

C22H20ClN5O3S |

Poids moléculaire |

469.9 g/mol |

Nom IUPAC |

(15R)-5-[2-chloro-5-(ethoxymethyl)pyrimidin-4-yl]oxy-15-methyl-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one |

InChI |

InChI=1S/C22H20ClN5O3S/c1-3-30-10-12-9-25-22(23)28-21(12)31-16-7-4-13-14(27-16)5-6-15-17(13)18-19(32-15)20(29)26-11(2)8-24-18/h4-7,9,11,24H,3,8,10H2,1-2H3,(H,26,29)/t11-/m1/s1 |

Clé InChI |

PYOQIOLRFIRRSO-LLVKDONJSA-N |

SMILES isomérique |

CCOCC1=CN=C(N=C1OC2=NC3=C(C=C2)C4=C(C=C3)SC5=C4NC[C@H](NC5=O)C)Cl |

SMILES canonique |

CCOCC1=CN=C(N=C1OC2=NC3=C(C=C2)C4=C(C=C3)SC5=C4NCC(NC5=O)C)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one](/img/structure/B10829570.png)

![trisodium;3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]-2,6-dioxopyrimidine-4-carboxylate](/img/structure/B10829598.png)

![3-[4-Chloro-3-(7-methyl-2,4,5,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-3-yl)phenyl]oxan-3-ol](/img/structure/B10829620.png)

![5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-[(2S,5S)-3,4,5-trihydroxy-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B10829634.png)